2-Bromo-4-butanolide
Overview
Description
2-Bromo-4-butanolide, also known as α-Bromo-γ-butyrolactone, is a chemical compound with the molecular formula C4H5BrO2. It is a clear, colorless to light yellow liquid that is moisture-sensitive and lachrymatory. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
2-Bromo-4-butanolide is a chemical compound with the molecular formula C4H5BrO2 . . It’s often used for research purposes .
Result of Action
It’s known that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
2-Bromo-4-butanolide can be synthesized through several methods. One common synthetic route involves the bromination of γ-butyrolactone. The reaction is typically carried out in the presence of sulfur as a catalyst and bromine as the brominating agent. The reaction conditions include maintaining the temperature between 40°C and 110°C and conducting the reaction under an inert atmosphere .
Example Synthesis:
- In a reaction vessel equipped with a stirring device, reflux device, thermometer, dropping funnel, and nitrogen introducing tube, add 200 g (2.32 mol) of γ-butyrolactone and 2.76 g (0.086 mol) of sulfur.
- Gradually add 431 g (2.70 mol) of bromine while keeping the temperature below 40°C.
- After the addition is complete, raise the temperature to 90°C and maintain for 1 hour.
- Further increase the temperature to 110°C and continue the reaction for 3 hours .
Chemical Reactions Analysis
2-Bromo-4-butanolide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form corresponding substituted lactones.
Reduction Reactions: The compound can be reduced to form 4-hydroxybutanolide.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-bromo-2-butanone.
Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-4-butanolide has a wide range of scientific research applications:
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4-butanolide can be compared with other similar compounds, such as:
γ-Butyrolactone (GBL): Unlike this compound, GBL does not contain a bromine atom, making it less reactive in substitution reactions.
2-Chloro-4-butanolide: This compound is similar in structure but contains a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Hydroxybutanolide: This is a reduced form of this compound and lacks the bromine atom, making it less suitable for certain synthetic applications.
The uniqueness of this compound lies in its bromine atom, which imparts specific reactivity and makes it valuable for various synthetic and research applications.
Properties
IUPAC Name |
3-bromooxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJGHGXHXXDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884127 | |
Record name | 2(3H)-Furanone, 3-bromodihydro- | |
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Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | alpha-Bromo-gamma-butyrolactone | |
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CAS No. |
5061-21-2 | |
Record name | 2-Bromo-4-butyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5061-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2(3H)-Furanone, 3-bromodihydro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061212 | |
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Record name | 2-Bromo-4-butanolide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56959 | |
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Record name | 2-Bromo-4-butanolide | |
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Record name | 2(3H)-Furanone, 3-bromodihydro- | |
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Record name | 2(3H)-Furanone, 3-bromodihydro- | |
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Record name | 2-bromo-4-butanolide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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